molecular formula C15H23NO2 B4940657 1-(2,3-dimethoxybenzyl)-3-methylpiperidine

1-(2,3-dimethoxybenzyl)-3-methylpiperidine

Cat. No. B4940657
M. Wt: 249.35 g/mol
InChI Key: GIURJLDTTGIUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-3-methylpiperidine, also known as DMMDA, is a psychoactive compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has been studied for its potential therapeutic effects.

Mechanism of Action

1-(2,3-dimethoxybenzyl)-3-methylpiperidine acts as a serotonin reuptake inhibitor, which means it blocks the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine. Additionally, 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been shown to have affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. Additionally, 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been shown to have an impact on other neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine is that it has been well-studied and its synthesis method is well-established. This makes it easier for researchers to obtain and use in experiments. Additionally, 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been shown to have potential therapeutic effects, which makes it a promising compound for further study. However, one limitation of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine is that it is a psychoactive compound, which means that it may have unwanted side effects or potential for abuse. Researchers must be careful when using 1-(2,3-dimethoxybenzyl)-3-methylpiperidine in experiments and should ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for the study of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine. One area of research could focus on the development of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine analogs that have improved therapeutic properties or reduced side effects. Additionally, more research is needed to fully understand the mechanism of action of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine and its impact on neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine in humans. Overall, the study of 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has the potential to lead to the development of new treatments for depression, anxiety, and addiction.

Synthesis Methods

1-(2,3-dimethoxybenzyl)-3-methylpiperidine can be synthesized using a multi-step process that involves the reaction of 3-methylpiperidine with 2,3-dimethoxybenzaldehyde, followed by reduction using sodium borohydride. The final product is obtained through purification using chromatography. This synthesis method has been well-established and is widely used in research.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-3-methylpiperidine has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. It has been shown to have a high affinity for the serotonin transporter, which is involved in the regulation of mood. 1-(2,3-dimethoxybenzyl)-3-methylpiperidine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-6-5-9-16(10-12)11-13-7-4-8-14(17-2)15(13)18-3/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIURJLDTTGIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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